

Application Notes and Protocols for Measuring H4K16ac Levels in Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HL16

Cat. No.: B1192814

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

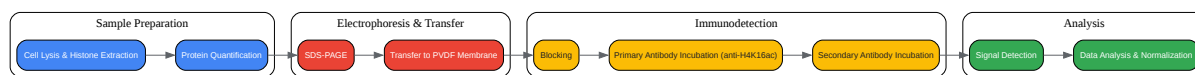
Histone H4 acetylation at lysine 16 (H4K16ac) is a critical epigenetic modification involved in the regulation of chromatin structure, gene transcription, and DNA repair.[1][2] Alterations in H4K16ac levels have been linked to various diseases, including cancer, making it an important biomarker and a potential therapeutic target.[1][2][3] Accurate measurement of H4K16ac levels is therefore essential for research and drug development. This document provides detailed application notes and protocols for the most common methods used to quantify H4K16ac in cells: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), and Flow Cytometry.

Western Blotting

Application Note:

Western blotting is a widely used technique to detect and semi-quantify the total levels of H4K16ac in a cell population. This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with a specific antibody against H4K16ac.[4] The signal intensity of the H4K16ac band is then normalized to a loading control, such as total Histone H4 or a housekeeping protein like beta-actin, to compare the relative abundance of the modification between different samples.[5]

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Western Blot workflow for H4K16ac detection.

Protocol:

A. Histone Extraction:

- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a lysis buffer (e.g., 10 mM PIPES pH 7.0, 100 mM NaCl, 3 mM MgCl₂, 300 mM sucrose, 0.1% Triton X-100) supplemented with protease and histone deacetylase (HDAC) inhibitors.[6]
- Incubate on ice for 20 minutes.[6]
- Centrifuge to pellet cell debris and collect the supernatant containing histones.
- Alternatively, perform acid extraction for histone enrichment: after cell lysis, resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C.[7]
- Quantify protein concentration using a Bradford or BCA assay.

B. SDS-PAGE and Transfer:

- Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Load 1-20 µg of total protein per lane on a 12% SDS-PAGE gel.[6]
- Run the gel until adequate separation is achieved.

- Transfer the proteins to a PVDF membrane.

C. Immunodetection:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for H4K16ac overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for total Histone H4 or another loading control for normalization.

Quantitative Data:

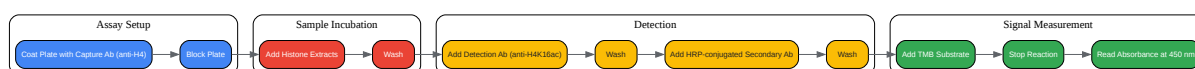
Parameter	Recommendation	Source
Protein Load	1-20 µg of total cell lysate	[6]
Primary Antibody Dilution	0.5 - 2 µg/ml	[8]
Positive Control	Cells treated with an HDAC inhibitor (e.g., Trichostatin A, Sodium Butyrate)	[8][9]
Loading Control	Total Histone H4, Beta-actin	[5][6]

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note:

ELISA is a high-throughput method for quantifying global H4K16ac levels. In a sandwich ELISA format, a capture antibody against total Histone H4 is coated on a microplate well. Histones from cell lysates are then added and captured. A detection antibody specific for H4K16ac, often conjugated to an enzyme, is used to quantify the amount of acetylated histone.[10] This method is highly sensitive and suitable for screening large numbers of samples, for instance, in drug discovery campaigns targeting HDACs or histone acetyltransferases (HATs).[3][11]

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Sandwich ELISA workflow for H4K16ac quantification.

Protocol:

This protocol is based on a commercially available colorimetric quantification kit.[3]

- Prepare histone extracts from cells as described in the Western Blotting protocol.
- Add the histone extracts to the wells of the microplate coated with the anti-H4K16ac antibody.
- Incubate for a specified time to allow the antibody to capture the acetylated histone.
- Wash the wells to remove unbound material.
- Add a detection antibody that recognizes the captured H4K16ac.
- Incubate to allow the detection antibody to bind.
- Wash the wells.

- Add a color development reagent and incubate until a blue color develops.[3]
- Stop the reaction with the provided stop solution, which will turn the color to yellow.[3]
- Read the absorbance at 450 nm using a microplate reader.
- The amount of H4K16ac is proportional to the absorbance intensity and can be quantified using a standard curve.[3]

Quantitative Data:

Parameter	Recommendation	Source
Detection Range	20 ng - 5 μ g/well of histone extracts	[3]
Detection Limit	As low as 2 ng/well	[3]
Assay Time	Approximately 2.5 hours	[3]

Chromatin Immunoprecipitation (ChIP-seq)

Application Note:

ChIP-seq is a powerful technique to map the genome-wide distribution of H4K16ac.[1] This method allows for the identification of specific genomic regions, such as promoters and enhancers, where H4K16ac is enriched, providing insights into its role in gene regulation.[12] The protocol involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the H4K16ac-containing chromatin fragments with a specific antibody, and then sequencing the associated DNA.[13]

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: ChIP-seq workflow for genome-wide H4K16ac mapping.

Protocol:

- Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp by sonication.
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G magnetic beads.
 - Incubate the chromatin with an anti-H4K16ac antibody overnight at 4°C.
 - Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Washing and Elution:
 - Wash the beads to remove non-specific binding.
 - Elute the chromatin from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the cross-links by heating in the presence of proteinase K.
 - Purify the DNA using phenol-chloroform extraction or a commercial kit.

- **Library Preparation and Sequencing:** Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- **Data Analysis:** Align reads to the reference genome, perform peak calling to identify regions of H4K16ac enrichment, and annotate the peaks.

Quantitative Data:

Parameter	Recommendation	Source
Cell Number	1 x 10 ⁷ cells per ChIP sample	[13]
Antibody Amount	2 - 5 µg per ChIP	[8]
Sequencing Depth	20 million usable fragments for narrow peaks, 45 million for broad peaks	[14]
Control	Input DNA (chromatin sample processed without immunoprecipitation) or IgG control	[14]

Flow Cytometry

Application Note:

Flow cytometry allows for the rapid, quantitative measurement of H4K16ac levels in individual cells within a heterogeneous population.[15][16] This technique is particularly useful for studying cell cycle-dependent changes in H4K16ac and for monitoring the effects of HDAC inhibitors in clinical samples.[16][17] Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against H4K16ac. The fluorescence intensity of each cell is then measured by a flow cytometer.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Flow cytometry workflow for single-cell H4K16ac analysis.

Protocol:

- Cell Preparation:
 - Harvest cells and wash with PBS.
 - Fix cells with paraformaldehyde (e.g., 1% in PBS for 15 minutes).[17]
 - Permeabilize cells with a detergent such as Triton X-100 (e.g., 0.4% in PBS/BSA for 5 minutes).[15]
- Antibody Staining:
 - Incubate cells with a primary antibody against H4K16ac.
 - Wash the cells to remove unbound primary antibody.
 - Incubate with a fluorophore-conjugated secondary antibody.
 - Wash the cells.
- DNA Staining (Optional):
 - For cell cycle analysis, co-stain with a DNA dye like propidium iodide (PI) or DAPI.
- Flow Cytometry:
 - Acquire data on a flow cytometer.

- Analyze the data to determine the mean fluorescence intensity (MFI) of H4K16ac staining in the cell population or in specific cell cycle phases.

Quantitative Data:

Parameter	Recommendation	Source
Primary Antibody Dilution	1:100 to 1:1600 (titration recommended)	[9][15]
Cell Number	At least 10,000 events per sample	General flow cytometry practice
Controls	Unstained cells, isotype control antibody	General flow cytometry practice

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. H4K16ac - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. abcam.com [abcam.com]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. Western Blot [bio-protocol.org]
- 7. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone H4K16ac antibody (mAb) (Clone MABI 0416) | Proteintech [ptglab.com]
- 9. Acetyl-Histone H4 (Lys16) (E2B8W) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 10. PathScan® Acetyl-Histone H4 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. An ELISA method to assess HDAC inhibitor-induced alterations to P. falciparum histone lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. H4K16 acetylation marks active genes and enhancers of embryonic stem cells, but does not alter chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 14. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 15. researchgate.net [researchgate.net]
- 16. New method to detect histone acetylation levels by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. air.unimi.it [air.unimi.it]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring H4K16ac Levels in Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192814#how-to-measure-h4k16ac-levels-in-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com